2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 2221812-23-1
VCID: VC11666008
InChI: InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
SMILES: C1COC(O1)C2=C(C(=CC=C2)Br)F
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane

CAS No.: 2221812-23-1

Cat. No.: VC11666008

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane - 2221812-23-1

Specification

CAS No. 2221812-23-1
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
IUPAC Name 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane
Standard InChI InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Standard InChI Key APGPMEUWVYJVAO-UHFFFAOYSA-N
SMILES C1COC(O1)C2=C(C(=CC=C2)Br)F
Canonical SMILES C1COC(O1)C2=C(C(=CC=C2)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—attached to a 3-bromo-2-fluorophenyl group. The bromine atom at the phenyl ring’s meta position and fluorine at the ortho position create a polarized electronic environment, influencing its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals that halogen substituents induce planar configurations in the phenyl ring, enhancing stacking interactions in solid-state structures.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC9H6BrFO2\text{C}_9\text{H}_6\text{BrFO}_2
Molecular Weight247.05 g/mol
Melting Point127–129°C
SolubilitySoluble in dichloromethane, THF, ethyl acetate
StabilitySensitive to prolonged light exposure

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) and bromine’s polarizability (α=3.05×1024cm3\alpha = 3.05 \times 10^{-24} \, \text{cm}^3) contribute to its moderate hydrophobicity (logP2.8\log P \approx 2.8), favoring membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves acid-catalyzed condensation between 3-bromo-2-fluorobenzaldehyde and ethylene glycol (Figure 1):

3-Bromo-2-fluorobenzaldehyde+HOCH2CH2OHH+2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane+H2O\text{3-Bromo-2-fluorobenzaldehyde} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane} + \text{H}_2\text{O}

This reaction proceeds via hemiacetal formation, followed by cyclization under Dean-Stark conditions to remove water. Yields typically exceed 70% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Reaction Mechanisms

The bromine atom’s electrophilicity enables nucleophilic aromatic substitution (SNAr), while the fluorine atom directs incoming nucleophiles to specific positions. For example, in Suzuki-Miyaura couplings, the bromine reacts with boronic acids (ArB(OH)2\text{ArB(OH)}_2) to form biaryl derivatives:

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane+ArB(OH)2Pd(PPh3)42-(3-Ar-2-fluorophenyl)-1,3-dioxolane+B(OH)3\text{2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(3-Ar-2-fluorophenyl)-1,3-dioxolane} + \text{B(OH)}_3

Such reactions are pivotal for diversifying the compound’s applications in drug discovery.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For instance, palladium-catalyzed cross-coupling of its bromine moiety generates biaryl structures found in Janus kinase (JAK) inhibitors.

Material Science

In organic electronics, its planar phenyl ring facilitates π-π stacking, enhancing charge transport in thin-film transistors.

Comparative Analysis with Structural Analogues

CompoundSubstituentsKey Differences
2-(4-Bromo-2-fluorophenyl)-1,3-dioxolaneBr at para positionReduced steric hindrance, higher AChE affinity
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolaneAdditional Cl at metaEnhanced antimicrobial activity
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolaneMethyl group on dioxolaneIncreased lipophilicity (logP=3.1\log P = 3.1)

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